REACTION_CXSMILES
|
[CH3:1][O:2][P:3]([CH2:7][CH2:8][CH2:9]OC1C=C2C(=CC=1)N(CC1C=CC=CC=1)C(Br)=C2CC(N)=O)(=[O:6])[O:4][CH3:5].[Br:32]C1N(CC2C=CC=CC=2)C2C(C=1CC(N)=O)=CC(O)=CC=2.[H-].[Na+]>>[CH3:5][O:4][P:3]([CH2:7][CH2:8][CH2:9][Br:32])(=[O:6])[O:2][CH3:1] |f:2.3|
|
Name
|
[3-[[3-(2-Amino-2-oxoethyl)-2-bromo-1-(phenylmethyl)-1H-indol-5-yl]oxy]propyl]phosphonic acid dimethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COP(OC)(=O)CCCOC=1C=C2C(=C(N(C2=CC1)CC1=CC=CC=C1)Br)CC(=O)N
|
Name
|
2-bromo-5-hydroxy-1-(phenylmethyl)-1H-indole-3-acetamide
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
BrC=1N(C2=CC=C(C=C2C1CC(=O)N)O)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COP(OC)(=O)CCCBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.2 mmol | |
AMOUNT: MASS | 970 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |